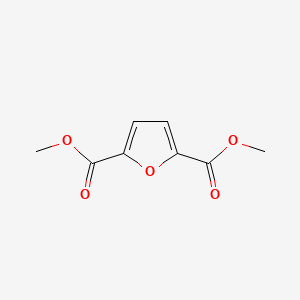

Dimethyl furan-2,5-dicarboxylate

Description

The exact mass of the compound Dimethyl furan-2,5-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl furan-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl furan-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl furan-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQOPFRNDNVUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307531 | |

| Record name | dimethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-32-0 | |

| Record name | 2,5-Dimethyl 2,5-furandicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4282-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl furan-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Dimethyl Furan-2,5-dicarboxylate from 5-Hydroxymethylfurfural: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD) from 5-hydroxymethylfurfural (B1680220) (5-HMF), a key bio-based platform chemical. This document details the primary synthetic routes, catalytic systems, and experimental protocols, supported by quantitative data and process visualizations.

The conversion of biomass-derived 5-hydroxymethylfurfural (5-HMF) into value-added chemicals is a cornerstone of sustainable chemistry. Among its many derivatives, dimethyl furan-2,5-dicarboxylate (DMFD) is a significant monomer for the production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). This technical guide provides a comprehensive overview of the synthesis of DMFD from 5-HMF, focusing on the core chemical transformations and methodologies.

The synthesis of DMFD from 5-HMF is predominantly a two-step process:

-

Oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA).

-

Esterification of FDCA to dimethyl furan-2,5-dicarboxylate (DMFD).

Alternatively, one-pot synthesis methods that combine both steps are also being explored to enhance process efficiency.

Step 1: Catalytic Oxidation of 5-HMF to FDCA

The oxidation of 5-HMF to FDCA is a critical step and has been the subject of extensive research. The reaction proceeds through several intermediates, and the selectivity towards FDCA is highly dependent on the catalyst and reaction conditions. The two primary reaction pathways involve the initial oxidation of either the aldehyde or the alcohol group of 5-HMF.

-

Pathway 1 (via DFF): The alcohol group is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to FDCA.

-

Pathway 2 (via HMFCA): The aldehyde group is oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is then oxidized to FFCA and finally to FDCA. This pathway is often favored in alkaline conditions[1].

A variety of catalytic systems have been developed for this transformation, broadly categorized into noble metal-based, non-noble metal-based, and metal-free systems.

Catalytic Systems and Performance

The choice of catalyst significantly impacts the conversion of 5-HMF and the yield and selectivity of FDCA. Noble metal catalysts, particularly those based on platinum, gold, and palladium, have shown high activity and selectivity.

Table 1: Performance of Various Catalytic Systems in the Oxidation of 5-HMF to FDCA

| Catalyst | Support | Oxidant | Temperature (°C) | Time (h) | Base | 5-HMF Conversion (%) | FDCA Yield (%) | Reference |

| Au/TiO₂ | TiO₂ | O₂ | 70 | 4 | NaOH | >99 | 85 | [2] |

| Pt/C | Carbon | O₂ | 110 | - | None | >99 | 97 | [3] |

| Ru/Al₂O₃ | Al₂O₃ | O₂ | 140 | - | Na₂CO₃ | 100 | 98 | [4] |

| PdO/AlPO₄-5 | AlPO₄-5 | O₂ | 80 | 5 | None | 38.8 | 83.6 (selectivity) | [5] |

| TEMPO/KBr | - | NaClO | Room Temp | 3 | - | 100 | 100 | [6][7] |

| NaOtBu/DMF | - | O₂ | 45 | 6 | - | ~100 | 80.85 | [8] |

Note: The performance of catalysts can vary significantly based on specific reaction conditions such as pressure, solvent, and catalyst preparation methods.

Experimental Protocol: Oxidation of 5-HMF to FDCA using a Pt/C Catalyst

This protocol is a representative example of a base-free aerobic oxidation of 5-HMF.

Materials:

-

5-Hydroxymethylfurfural (5-HMF)

-

Platinum on activated carbon (Pt/C) catalyst

-

Deionized water

-

Oxygen (O₂)

-

High-pressure reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

In a typical experiment, the high-pressure reactor is charged with a specific amount of 5-HMF and the Pt/C catalyst in deionized water.

-

The reactor is sealed and purged several times with O₂ to remove air.

-

The reactor is then pressurized with O₂ to the desired pressure (e.g., 1.0 MPa)[3].

-

The reaction mixture is heated to the target temperature (e.g., 110 °C) with vigorous stirring[3].

-

The reaction is allowed to proceed for a specified duration. The progress of the reaction can be monitored by analyzing samples periodically using High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, the reactor is cooled to room temperature and depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The resulting aqueous solution containing FDCA can be acidified to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

Step 2: Esterification of FDCA to DMFD

The second step in the synthesis of DMFD is the esterification of the dicarboxylic acid, FDCA. This is typically achieved by reacting FDCA with methanol (B129727) in the presence of an acid catalyst or under specific reaction conditions.

Esterification Methods and Performance

Several methods have been reported for the esterification of FDCA, with varying efficiencies.

Table 2: Performance of Different Esterification Methods for FDCA to DMFD

| Reactant | Catalyst/Conditions | Temperature (°C) | Time (h) | DMFD Yield (%) | Reference |

| Methanol | CO₂ (supercritical) | 200 | 5 | 98.3 | [9] |

| Methanol | CO₂ (supercritical) | 220 | 7 | 95.1 | [9] |

| Methanol | H₂SO₄ | - | - | - | [10] |

Experimental Protocol: Esterification of FDCA with Methanol under Supercritical CO₂

This protocol describes a catalyst-free esterification method.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Methanol

-

Carbon dioxide (CO₂)

-

High-pressure autoclave reactor

Procedure:

-

A 1L autoclave reactor is charged with FDCA (e.g., 5 g) and methanol (e.g., 300 mL)[9].

-

The reactor is purged with N₂ gas and then pressurized with CO₂ to a specific pressure (e.g., 600 psi)[9].

-

The reactor is heated to the desired temperature (e.g., 200 °C) and the reaction is carried out for a set duration (e.g., 5 hours) with stirring[9].

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The reaction mixture is then processed to isolate the DMFD. This may involve removal of excess methanol and purification of the product by crystallization or chromatography.

One-Pot Synthesis of DMFD from 5-HMF

To streamline the synthesis process, one-pot methods that combine the oxidation and esterification steps without the isolation of the intermediate FDCA are highly desirable. These methods can improve overall efficiency and reduce waste. Research in this area is ongoing, with various catalytic systems being explored to facilitate both reactions in a single vessel.

Visualizations

Reaction Pathway for the Synthesis of DMFD from 5-HMF

Caption: Reaction pathways for the synthesis of DMFD from 5-HMF.

Experimental Workflow for the Two-Step Synthesis of DMFD

Caption: Experimental workflow for the two-step synthesis of DMFD.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid | MDPI [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 10. journal.uctm.edu [journal.uctm.edu]

The Cornerstone of a Circular Economy: A Technical Guide to Bio-Based Platform Chemicals for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

The global shift towards a sustainable, circular economy has catalyzed significant advancements in the development of bio-based platform chemicals. These molecules, derived from renewable biomass, serve as fundamental building blocks for a new generation of polymers, offering a viable alternative to their petrochemical counterparts. This technical guide provides an in-depth exploration of core bio-based platform chemicals, detailing their synthesis from biomass, their conversion into high-performance polymers, and the experimental protocols that underpin these transformative technologies.

Introduction: The Rise of Biorefineries

A biorefinery integrates biomass conversion processes to produce fuels, power, and value-added chemicals.[1] At the heart of the chemical production arm of a biorefinery are bio-based platform chemicals. These are typically small, versatile molecules that can be converted into a wide array of derivatives, including monomers for polymer synthesis.[2] This guide focuses on three pivotal classes of platform chemicals: succinic acid, furan (B31954) derivatives, and lignin-derived aromatics, each representing a distinct pathway from biomass to advanced polymers.

Succinic Acid: A C4 Building Block for High-Performance Polyesters

Bio-based succinic acid is a leading platform chemical, produced microbially from the fermentation of sugars.[3][4] Its two carboxylic acid groups make it an ideal monomer for the synthesis of polyesters and polyamides, most notably polybutylene succinate (B1194679) (PBS), a biodegradable polymer with properties comparable to polypropylene.[5][6]

Synthesis of Succinic Acid

The biological production of succinic acid is primarily achieved through anaerobic fermentation of sugars by bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli.[7][8] The core of this process involves harnessing the reductive branch of the tricarboxylic acid (TCA) cycle.

Polymer Synthesis: Polybutylene Succinate (PBS)

PBS is synthesized via the polycondensation of succinic acid and 1,4-butanediol (B3395766) (BDO), which can also be derived from bio-based succinic acid.[6] The properties of PBS can be tailored by copolymerization, making it suitable for applications ranging from food packaging to automotive interiors.[5][9]

| Property | Bio-PBS Value | Reference(s) |

| Melting Temperature (Tm) | 115 °C | [6] |

| Glass Transition (Tg) | -32 °C | [6] |

| Tensile Strength | 20 - 40 MPa | [5] |

| Elongation at Break | 200 - 400% | [5] |

Table 1: Physicochemical Properties of Bio-based Polybutylene Succinate (PBS)

Experimental Protocols

This protocol is a generalized procedure based on studies using Actinobacillus succinogenes.[10]

-

Medium Preparation: Prepare a fermentation medium containing a carbon source (e.g., 20 g/L glucose from lignocellulosic hydrolysate), a nitrogen source (e.g., 20.1 g/L tryptic soy broth, 13.4 g/L peptone), and yeast extract.[10]

-

Inoculation: Inoculate the sterile medium with a seed culture of A. succinogenes to an initial optical density (OD600) of 0.05.[10]

-

Fermentation Conditions: Maintain the fermentation in a bioreactor at 37°C.[10] Purge with CO2 to ensure anaerobic conditions, as CO2 is a co-substrate for the carboxylation reactions.[10]

-

pH Control: Maintain the pH at 6.7-6.8 using a buffering agent like MgCO3 or by the automated addition of a base such as NaOH or Na2CO3.[10]

-

Monitoring and Harvest: Monitor substrate consumption and succinic acid production using HPLC. Harvest the broth when glucose is depleted. A final succinic acid titer of 22.2 g/L with a yield of 0.64 g/g has been reported from barley straw hydrolysate.[10]

-

Monomer Charging: Charge equimolar amounts of bio-succinic acid and bio-1,4-butanediol into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Esterification: Heat the mixture under a nitrogen atmosphere to 180-200°C. Water will be produced and should be continuously removed by distillation. This stage is typically carried out for 2-4 hours.

-

Polycondensation: Add a catalyst, such as titanium(IV) butoxide or antimony trioxide. Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240°C.

-

Reaction Monitoring: Continue the reaction for another 3-5 hours, monitoring the viscosity of the melt. The reaction is complete when the desired molecular weight is achieved.

-

Polymer Extrusion: Extrude the molten polymer from the reactor and pelletize for further processing.

Furan Derivatives: The Next Generation of Bio-Based Polyesters

Furan-based platform chemicals, particularly 5-hydroxymethylfurfural (B1680220) (HMF) and its oxidation product 2,5-furandicarboxylic acid (FDCA), are derived from the dehydration of C6 sugars (fructose).[11][12] FDCA is a highly promising bio-based replacement for terephthalic acid (PTA), the petroleum-derived monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and thermal stability compared to PET.[11][13]

Synthesis of Furan Platform Chemicals

The conversion of biomass to FDCA is a multi-step process. First, lignocellulosic biomass is hydrolyzed to release C6 sugars. These sugars, particularly fructose (B13574), are then catalytically dehydrated to form HMF. Finally, HMF is oxidized to yield FDCA.

Polymer Synthesis: Polyethylene Furanoate (PEF)

PEF is produced through the polycondensation of FDCA with monoethylene glycol (MEG), which can also be bio-derived.[14] Its enhanced gas barrier properties make it particularly attractive for bottling and food packaging applications.[11]

| Property | PEF | PET (for comparison) | Reference(s) |

| Glass Transition Temp. (Tg) | ~85 °C | ~75 °C | [15][16] |

| Melting Temperature (Tm) | ~215 °C | ~255 °C | [15] |

| Oxygen Barrier (relative to PET) | ~10x better | 1x | [13] |

| Carbon Dioxide Barrier (relative to PET) | ~19x better | 1x | [13] |

| Water Vapor Barrier (relative to PET) | ~2x better | 1x | [13] |

| Young's Modulus | ~3000 MPa | ~2800-3100 MPa | [11][17] |

Table 2: Comparative Properties of PEF and PET

Experimental Protocols

This protocol is based on the use of an acidic ion-exchange resin in a low-boiling solvent.[18]

-

Reactor Setup: In a batch reactor, combine fructose (e.g., 0.5 M), an acidic macroporous ion-exchange resin catalyst (e.g., Lewatit K2420, 18 g/L), and the solvent system (e.g., 12.5 vol% water in hexafluoroisopropanol - HFIP).[18]

-

Reaction Conditions: Heat the mixture to 87°C and maintain for 360 minutes.[18]

-

Product Analysis and Yield: After the reaction, cool the mixture and filter to recover the catalyst. Analyze the liquid phase using HPLC to determine the concentration of HMF and unreacted fructose. Yields of up to 76% have been achieved under optimized conditions.[18]

This protocol describes a base-free oxidation using a ruthenium catalyst.[19][20]

-

Reactor Charging: Charge a pressure reactor with HMF (1 mmol), a commercial Ru/C catalyst (0.2 g), and deionized water (10 ml).[20]

-

Reaction Execution: Pressurize the reactor with O2 (0.2 MPa) and heat to 120°C. Maintain the reaction with stirring for approximately 10 hours.[20]

-

Product Recovery and Yield: After cooling, filter the catalyst from the reaction mixture. The FDCA product can be recovered by acidification and crystallization. This method has been shown to achieve an 88% yield of FDCA.[19][20]

Lignin-Derived Aromatics: A Renewable Source for Thermosets

Lignin (B12514952), the second most abundant terrestrial biopolymer, is a complex aromatic polymer that provides structural rigidity to plants.[21] It is a vast and underutilized resource for producing aromatic platform chemicals. Through various depolymerization techniques, lignin can be broken down into a mixture of phenolic monomers, such as vanillin, syringaldehyde, and p-hydroxybenzoic acid, which can be used to synthesize high-performance thermosetting polymers like epoxy resins and polyurethanes.[22][23][24]

Lignin Depolymerization

Lignin valorization begins with its depolymerization into low-molecular-weight aromatic compounds. Methods include oxidative, reductive, and acid/base-catalyzed approaches. Alkaline aerobic oxidation, for example, can convert lignin into valuable oxygenated aromatics.[22][23]

Polymer Synthesis from Lignin

The hydroxyl groups present in lignin and its derived monomers make them excellent candidates for use as polyols in polyurethane synthesis or as base components for epoxy and phenolic resins.[25][26] The rigid aromatic structure of lignin enhances the thermal stability and mechanical strength of the resulting polymers.[21][27]

| Polymer Type | Lignin Content (wt.%) | Key Property Improvement | Reference(s) |

| Polyurethane (PU) | 7% | Tensile strength increased from 1.10 MPa to 5.57 MPa | [25] |

| Epoxy Resin | 80% | Ultimate tensile strength of 33.2 MPa | [25] |

| Phenolic Resin | 50-70% | Enhanced thermal stability and char yield | [24] |

Table 3: Impact of Lignin Incorporation on Polymer Properties

Experimental Protocols

This protocol is based on a method for converting poplar lignin into aromatic monomers.[22][23]

-

Sample Preparation: Dissolve solid lignin (50 mg) in an aqueous NaOH solution (10 mL, 2 M) in a PTFE reaction vessel.[22]

-

Catalyst Addition: Add CuSO4 catalyst to the solution (e.g., to a final concentration of 1.5 mM).[22]

-

Reaction: Place the vessel in a Parr pressure reactor. Pressurize with air to 25 bar. Heat the reactor to 160°C over 45 minutes, then cool immediately in an ice bath.[22]

-

Product Separation: The resulting complex mixture of aromatic monomers can be separated using techniques like centrifugal partition chromatography (CPC).[22][23]

This protocol describes a method for creating a water-soluble lignin copolymer for applications like papermaking.[28]

-

Lignin Solution: Disperse lignin (1 g) in ultrapure water (40 mL). Adjust pH to 11 with NaOH, heat to 75°C for 30 min, then adjust pH to 4 with sulfuric acid.[28]

-

Initiation: Purge the solution with nitrogen for 30 min. Add potassium persulfate (KPS) as an initiator.[28]

-

Copolymerization: After 10 minutes, add cationic monomer (e.g., DMC) dropwise, followed by an anionic monomer (e.g., acrylic acid - AA). Maintain the reaction at 75°C for 3 hours.[28]

-

Purification: Cool the solution and add an ethanol/water mixture (80 vol%) to precipitate the copolymer. Wash the precipitate twice with the ethanol/water mixture and dry at 105°C.[28]

Conclusion and Future Outlook

Bio-based platform chemicals are no longer a niche area of research but a commercial reality, forming the bedrock of a more sustainable chemical industry. Succinic acid, furan derivatives, and lignin-derived aromatics demonstrate the immense potential of biomass as a feedstock for high-performance polymers with novel functionalities. While challenges in process optimization, scale-up, and feedstock variability remain, continued innovation in metabolic engineering, catalysis, and polymer science will undoubtedly expand the portfolio of bio-based polymers, driving the transition to a circular and decarbonized economy.

References

- 1. Synthesis and Characterization of Fully Bio-Based Butylene Succinate Oligomers with Varying Molecular Weights for Sustainable Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]

- 3. Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stenvironment.org [stenvironment.org]

- 5. adhesivesmag.com [adhesivesmag.com]

- 6. mdpi.com [mdpi.com]

- 7. Succinic acid fermentation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 10. Production of Succinic Acid by Metabolically Engineered Actinobacillus succinogenes from Lignocellulosic Hydrolysate Derived from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. Conversion of Fructose to HMF in a Continuous Fixed Bed Reactor with Outstanding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.intratec.us [cdn.intratec.us]

- 14. chalmersindustriteknik.se [chalmersindustriteknik.se]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Development of lignin-based biodegradable polymers having tailored chemical structure - American Chemical Society [acs.digitellinc.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. From Lignin to Valuable Aromatic Chemicals: Lignin Depolymerization and Monomer Separation via Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Tailoring Polymer Properties Through Lignin Addition: A Recent Perspective on Lignin-Derived Polymer Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lignin polymerization: towards high-performance materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01044B [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Preparation of an amphoteric lignin copolymer and its value in the papermaking industry :: BioResources [bioresources.cnr.ncsu.edu]

physical and chemical properties of dimethyl furan-2,5-dicarboxylate

An In-depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate (B1257723)

Introduction: Dimethyl furan-2,5-dicarboxylate (DMFD), with the chemical formula C₈H₈O₅, is an organic compound derived from furan (B31954).[1][2] It serves as a significant bio-based building block in the synthesis of various materials, including biodegradable polymers, pharmaceuticals, and specialty chemicals.[1][3][4] Its structure, featuring a furan ring with two methyl ester functional groups, imparts unique reactivity and thermal stability, making it a valuable intermediate for researchers and drug development professionals.[4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical characteristics of Dimethyl Furan-2,5-dicarboxylate are summarized below. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₈O₅[2][3] |

| Molecular Weight | 184.15 g/mol [3][5] |

| Appearance | White to off-white crystalline powder[3][6] |

| Melting Point | 106 - 114 °C[3][6][7][8][9] |

| Boiling Point | ~278.08 °C (estimate)[7] |

| Density | ~1.38 g/cm³ (estimate)[7] |

| Flash Point | 117.6 °C[9] |

| Solubility | Soluble in organic solvents[4] |

| Storage Temperature | 0 - 8 °C[3][7] |

| CAS Number | 4282-32-0[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Dimethyl Furan-2,5-dicarboxylate.

| ¹H NMR (400 MHz, Acetone-d6) | δ (ppm) = 3.88 (s, 6H), 7.30 (s, 2H)[10] |

| ¹³C NMR (100 MHz, Acetone-d6) | δ (ppm) = 52.55, 119.26, 147.51, 158.82[10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Dimethyl Furan-2,5-dicarboxylate are provided below.

Synthesis via Esterification of 2,5-Furandicarboxylic Acid

This protocol describes a common method for synthesizing Dimethyl Furan-2,5-dicarboxylate from 2,5-Furandicarboxylic acid (FDCA).

Materials and Equipment:

-

2,5-Furandicarboxylic acid (FDCA)

-

Dimethyl carbonate

-

N,N-dimethylformamide (DMF)

-

Lithium carbonate

-

Tetramethylammonium (B1211777) bromide

-

500ml three-necked flask

-

Magnetic stirrer

-

Oil bath

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add 15 ml of N,N-dimethylformamide to a 500ml three-necked flask to act as the solvent.[11]

-

To the flask, add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of Lithium carbonate, and 1 mmol of tetramethylammonium bromide.[11]

-

Heat the mixture in an oil bath, raising the temperature to 150°C within 30 minutes.[11]

-

Maintain the reaction at this temperature for 10 hours under continuous magnetic stirring (600 r/min).[11]

-

After the reaction is complete, allow the mixture to stand.[11]

-

The supernatant is then analyzed to determine the yield of dimethyl 2,5-furandicarboxylate.[11]

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and quantify the yield of the synthesized product.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 or equivalent[11]

-

Column: Agilent ZORBAX Eclipse XDB C18[11]

-

Mobile Phase: A 50:50 mixture of Methanol (CH₃OH) and Water (H₂O)[11]

-

Flow Rate: 1.0 ml/min[11]

-

Column Temperature: 30°C[11]

-

Detection Wavelength: 270 nm[11]

Procedure:

-

Prepare a sample of the reaction supernatant for analysis.

-

Inject the sample into the HPLC system.

-

Run the analysis under the specified conditions.

-

Calculate the yield and purity of dimethyl 2,5-furandicarboxylate based on the resulting chromatogram.[11]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the final product.

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz spectrometer or equivalent

-

Solvent: Deuterated acetone (B3395972) (Acetone-d6) or Deuterated chloroform (B151607) (CDCl₃)[8][10]

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Procedure:

-

Dissolve a small sample of the purified product in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra and compare the chemical shifts (δ) with known values for dimethyl furan-2,5-dicarboxylate to confirm its identity.[8][10]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of Dimethyl Furan-2,5-dicarboxylate.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 2,5-Dimethyl furan-2,5-dicarboxylate | C8H8O5 | CID 303530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 | TCI AMERICA [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. watson-int.com [watson-int.com]

- 10. rsc.org [rsc.org]

- 11. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Dimethyl Furan-2,5-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl furan-2,5-dicarboxylate (B1257723), a key bio-based platform chemical and versatile building block in polymer and pharmaceutical sciences. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of dimethyl furan-2,5-dicarboxylate. The molecule's symmetry is reflected in the simplicity of its ¹H and ¹³C NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of dimethyl furan-2,5-dicarboxylate is characterized by two distinct singlets, corresponding to the protons of the methyl ester groups and the furan (B31954) ring. The chemical shifts can vary slightly depending on the solvent used.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Acetone-d₆ (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.91 - 3.94[1] | 3.88[2] | Singlet | 6H |

| Furan Ring (-CH=) | 7.20 - 7.22[1][3] | 7.30[2] | Singlet | 2H |

¹³C NMR Data

The ¹³C NMR spectrum is consistent with the symmetrical structure, showing signals for the carbonyl carbon of the ester, the furan ring carbons, and the methyl carbons.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Acetone-d₆ (ppm) |

| Methoxy (-OCH₃) | 52.33[1] | 52.55[2] |

| Furan Ring (-CH=) | 118.41[1] | 119.26[2] |

| Furan Ring (-C-O) | 147.51[2] | 147.51[2] |

| Carbonyl (-C=O) | 158.37[1] | 158.82[2] |

Experimental Protocol for NMR Analysis

The following provides a general procedure for obtaining NMR spectra of dimethyl furan-2,5-dicarboxylate.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-25 mg of dimethyl furan-2,5-dicarboxylate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆, in a clean vial. The solution should then be filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm.

-

Instrument Setup: The NMR tube is placed in the spectrometer. For ¹H NMR, a 300 or 400 MHz instrument is commonly used.

-

Data Acquisition: The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in dimethyl furan-2,5-dicarboxylate. The spectrum is dominated by strong absorptions from the carbonyl groups of the esters and vibrations associated with the furan ring.

IR Spectroscopic Data

The following table summarizes the expected characteristic IR absorption bands for dimethyl furan-2,5-dicarboxylate. A representative spectrum is also shown below.

| Functional Group | **Approximate Wavenumber (cm⁻¹) ** | Vibration Mode |

| C=O (Ester) | 1720 - 1730 | Stretching |

| C=C (Furan Ring) | 1580 - 1600 | Stretching |

| C-O (Ester) | 1250 - 1300 | Stretching |

| C-O-C (Furan Ring) | 1020 - 1100 | Asymmetric Stretching |

| C-H (Furan Ring) | 3100 - 3150 | Stretching |

| C-H (Methyl) | 2950 - 3000 | Stretching |

Experimental Protocol for FT-IR Analysis

A common method for analyzing solid samples like dimethyl furan-2,5-dicarboxylate is using an Attenuated Total Reflectance (ATR) accessory.

Detailed Steps:

-

Instrument Preparation: The ATR crystal is first cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected. This background is automatically subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid dimethyl furan-2,5-dicarboxylate is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Collection: A pressure arm is lowered to ensure intimate contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is processed, which may include baseline correction and ATR correction. The absorption peaks are then identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Data

Both low-resolution (GC-MS) and high-resolution (HRMS) mass spectrometry have been used to characterize dimethyl furan-2,5-dicarboxylate.

| Technique | m/z | Relative Intensity (%) | Fragment Identity |

| GC-MS (EI) | 184 | 32 | [M]⁺ (Molecular Ion)[1] |

| 153 | 100 | [M - OCH₃]⁺[1] | |

| 125 | 6 | [M - COOCH₃]⁺[1] | |

| 95 | 8 | [C₅H₃O₂]⁺[1] | |

| 69 | 6 | [C₄H₅O]⁺[1] | |

| 59 | 9 | [COOCH₃]⁺[1] | |

| HRMS (ESI) | 207.0264 | - | [M + Na]⁺ (Calculated: 207.0264)[2] |

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry is a common technique for the analysis of volatile and semi-volatile compounds like dimethyl furan-2,5-dicarboxylate.

Detailed Steps:

-

Sample Preparation: A dilute solution of dimethyl furan-2,5-dicarboxylate is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography: A small volume of the solution is injected into the GC, where it is vaporized. The components are then separated as they pass through a capillary column (e.g., a nonpolar column like DB-5ms) under a programmed temperature gradient.

-

Mass Spectrometry: As dimethyl furan-2,5-dicarboxylate elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI) at 70 eV.

-

Detection and Analysis: The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

References

An In-depth Technical Guide to the Solubility of Dimethyl Furan-2,5-dicarboxylate and its Progenitor, 2,5-Furandicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA) in common solvents, a critical parameter for its application in organic synthesis, polymer chemistry, and pharmaceutical sciences. A comprehensive literature search reveals a notable absence of quantitative solubility data for DMFDCA. However, extensive data is available for its parent compound, 2,5-furandicarboxylic acid (FDCA). This guide provides a detailed overview of the solubility of FDCA as a surrogate, offering valuable insights into the solvent systems relevant to its dimethyl ester derivative. Furthermore, it outlines established experimental protocols for solubility determination and presents a logical workflow for these procedures.

Introduction to Dimethyl Furan-2,5-dicarboxylate

Dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0) is the dimethyl ester of 2,5-furandicarboxylic acid.[1][2] It is a white to off-white powder with a melting point in the range of 109-115°C.[1][2] While qualitatively described as having enhanced solubility in organic media compared to FDCA, specific quantitative data remains largely unpublished in accessible literature.[3] One source indicates it is "basically not water-soluble."[1] The esterification of the carboxylic acid groups in FDCA to form DMFDCA is expected to decrease its polarity and eliminate the capacity for hydrogen bond donation, thereby increasing its solubility in non-polar organic solvents and decreasing its solubility in polar protic solvents like water.

Quantitative Solubility Data for 2,5-Furandicarboxylic Acid (FDCA)

Due to the lack of quantitative data for DMFDCA, the following tables summarize the solubility of its parent compound, 2,5-furandicarboxylic acid (FDCA), in various common solvents. This data provides a foundational understanding of the solubility behavior of the underlying furan-dicarboxylate structure.

Table 1: Mole Fraction Solubility (x) of FDCA in Pure Organic Solvents at Various Temperatures [4]

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Acetonitrile |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 |

| 353.15 | 0.0447 | 0.0212 | 0.0176 | 0.0128 | 0.0069 | 0.0086 | 0.0047 |

| 363.15 | 0.0628 | 0.0302 | 0.0251 | 0.0184 | 0.0102 | 0.0128 | 0.0071 |

Table 2: Weight Percent (wt%) Solubility of FDCA in Various Pure Solvents at 293 K [4][5]

| Solvent | Solubility (wt%) |

| Water (H₂O) | 0.12 |

| Acetonitrile (ACN) | 0.06 |

| γ-Valerolactone (GVL) | 0.35 |

| γ-Butyrolactone (GBL) | 1.12 |

| Ethanol (EtOH) | 0.48 |

| Methanol (MeOH) | 1.31 |

| Tetrahydrofuran (THF) | 0.82 |

| Dimethyl Sulfoxide (DMSO) | 12.0 |

| Sulfolane (SULF) | 0.18 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like dimethyl furan-2,5-dicarboxylate.

This is a conventional and reliable method for determining thermodynamic solubility.

-

Apparatus and Materials:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Pipettes and volumetric flasks

-

Vacuum oven

-

The compound of interest (solute) and selected solvents

-

-

Procedure:

-

Sample Preparation: Add an excess amount of the solute to a known mass or volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] Equilibrium can be confirmed by analyzing samples at different time points until the concentration remains constant.[6]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed container.[8]

-

Gravimetric Determination: Evaporate the solvent from the filtered saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's boiling/decomposition point) until a constant weight is achieved.[9]

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the solvent.

-

This method is suitable for compounds with a chromophore or for complex mixtures and generally requires smaller sample volumes.

-

Apparatus and Materials:

-

Same as in 3.1, with the addition of a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

-

-

Procedure:

-

Sample Preparation, Equilibration, and Phase Separation: Follow steps 1-3 as described in section 3.1.

-

Sample Withdrawal and Dilution: Withdraw a known volume of the supernatant with a pre-warmed syringe and filter it. Accurately dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[7]

-

Quantitative Analysis:

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) of the solute. The concentration is determined using a pre-established calibration curve of absorbance versus concentration.[7][10]

-

HPLC: Inject a known volume of the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the solute to a calibration curve generated from standards of known concentrations.[11]

-

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

References

- 1. watson-int.com [watson-int.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scirp.org [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation Profile of 2,5-Dimethylfuran-3,4-dicarboxylate (DMFD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,5-dimethylfuran-3,4-dicarboxylate (DMFD). Due to the limited availability of direct experimental data for DMFD, this guide synthesizes information from closely related furan (B31954) derivatives to project its thermal behavior. The document covers theoretical degradation pathways, the influence of chemical structure on stability, and detailed experimental protocols for thermal analysis. All quantitative data for analogous compounds is presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Introduction

2,5-Dimethylfuran-3,4-dicarboxylate (DMFD) is a furanic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for its synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are critical. This guide aims to provide an in-depth analysis of the factors governing the thermal stability of DMFD and its expected degradation profile.

Predicted Thermal Stability of DMFD

The thermal stability of a molecule is intrinsically linked to its structure. For DMFD, the core furan ring and its substituents—two methyl groups and two dimethyl carboxylate groups—dictate its response to thermal stress.

The Furan Ring

The furan ring itself is an aromatic heterocycle, which imparts a degree of stability. However, compared to benzene, the furan ring is less aromatic and more reactive, making it susceptible to thermal decomposition at elevated temperatures.

Influence of Substituents

The nature and position of substituents on the furan ring significantly impact its thermal stability.

-

Methyl Groups: The two methyl groups at the 2 and 5 positions are electron-donating. Generally, electron-donating groups can increase the electron density of the furan ring, which can influence its reactivity and thermal stability.

-

Dimethyl Carboxylate Groups: The two dimethyl carboxylate groups at the 3 and 4 positions are electron-withdrawing. The presence of these groups is expected to have a significant effect on the molecule's stability.

The interplay between the electron-donating methyl groups and the electron-withdrawing carboxylate groups will ultimately determine the overall thermal stability of DMFD.

Quantitative Thermal Analysis of Analogous Compounds

To provide a quantitative perspective, the thermal properties of a close structural isomer, dimethyl furan-2,5-dicarboxylate, are presented below. It is important to note that while these values provide a valuable reference, the different substitution pattern in DMFD will likely result in different thermal behavior.

| Compound | Melting Point (°C) | Boiling Point (°C at 10 Torr) | Reference |

| Dimethyl furan-2,5-dicarboxylate | 112 | 140-145 | [1] |

Predicted Degradation Profile of DMFD

The thermal degradation of furan derivatives can proceed through several pathways, including ring-opening reactions, decarboxylation, and reactions involving the substituents.

Potential Degradation Pathways

Based on studies of similar furan compounds, the following degradation pathways are plausible for DMFD under thermal stress:

-

Decarboxylation: The ester groups are likely to be the most thermally labile part of the molecule. At elevated temperatures, decarboxylation could occur, leading to the loss of CO2 and the formation of furan derivatives with fewer carboxylate groups.

-

Ring Opening: The furan ring can undergo thermal ring-opening to form various acyclic compounds.

-

Side-Chain Reactions: The methyl groups could also participate in degradation reactions, although they are generally more stable than the ester groups.

A proposed logical workflow for the thermal degradation of DMFD is illustrated in the following diagram.

References

The Genesis of Green Chemistry: A Technical Guide to the Discovery and History of Furan-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical feedstocks has led to a resurgence of interest in furan-based monomers, a class of bio-derived compounds poised to replace petroleum-based building blocks in a wide array of applications, from polymers to pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of these pivotal molecules, tracing their journey from 18th-century laboratory curiosities to their current status as key players in the burgeoning bio-economy. We present a historical narrative, detailed experimental protocols of both foundational and modern syntheses, quantitative data for comparative analysis, and logical diagrams to illustrate key pathways and timelines.

A Historical Overview: From Bran to Building Blocks

The story of furan (B31954) chemistry begins not with the parent heterocycle, but with its derivatives, unearthed by the pioneers of organic chemistry. The name "furan" itself hints at its humble origins, derived from the Latin furfur, meaning bran.

The first furan derivative to be described was 2-furoic acid , prepared in 1780 by the Swedish chemist Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This marked the inaugural synthesis of a furan-containing compound. Over half a century later, in 1831, German chemist Johann Wolfgang Döbereiner reported the discovery of another crucial derivative, furfural (B47365) , which he isolated as a byproduct of formic acid synthesis from ants, likely from plant matter mixed in with the insects.[2] It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that furfural could be reliably produced by distilling various agricultural materials like bran and sawdust with sulfuric acid.[2]

The parent compound, furan , was first prepared by Heinrich Limpricht in 1870, who initially named it "tetraphenol."[3] The latter half of the 19th century saw the discovery of other key furan-based monomers. In 1875, 5-hydroxymethylfurfural (B1680220) (HMF) was first reported as an intermediate in the formation of levulinic acid from sugar and sulfuric acid. Shortly after, in 1876, Rudolph Fittig and Heinzelmann synthesized 2,5-furandicarboxylic acid (FDCA) , which they named dehydromucic acid, by reacting mucic acid with concentrated hydrobromic acid.[4][5]

These early discoveries laid the groundwork for the development of a versatile chemical platform. However, it was not until the 21st century, with the increasing demand for renewable resources, that the full potential of these furan-based monomers began to be realized.

Key Furan-Based Monomers: A Closer Look

The furan platform is comprised of several key monomers, each with unique properties and applications.

-

Furfural: A primary product from the dehydration of C5 sugars (pentoses), furfural is a versatile starting material for the synthesis of furfuryl alcohol, tetrahydrofuran, and other valuable chemicals.

-

5-Hydroxymethylfurfural (HMF): Derived from the dehydration of C6 sugars (hexoses), HMF is a crucial platform chemical for the production of FDCA, 2,5-diformylfuran (DFF), and other monomers for polymers and biofuels.

-

2,5-Furandicarboxylic Acid (FDCA): A diacid analogous to terephthalic acid, FDCA is a key monomer for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), a promising alternative to PET.

-

Furfuryl Alcohol: Produced by the hydrogenation of furfural, it is used in the production of resins, composites, and as a chemical intermediate.

-

2,5-Diformylfuran (DFF): An oxidation product of HMF, DFF is a valuable building block for polymers, pharmaceuticals, and heterocyclic ligands.

Synthesis of Furan-Based Monomers: Then and Now

The methodologies for producing furan-based monomers have evolved dramatically, from harsh, low-yield historical methods to highly efficient and selective modern catalytic processes.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for the synthesis of key furan-based monomers, highlighting the advancements in yield and reaction conditions over time.

Table 1: Synthesis of Furfural from Biomass

| Method/Catalyst | Biomass Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Historical | |||||

| Dilute HCl | Corncobs | 180-185 | 45 min | ~7.75 | Forge (1920s) |

| Dilute H₂SO₄ | Oat Hulls | 153 | - | <50 | Quaker Oats (1921) |

| Modern | |||||

| H-ZSM-5/GVL | Corn Cob | 190 | 60 min | 71.7 | [6] |

| H₂SO₄ (Reactive Distillation) | Xylose Solution | - | Continuous | ~70 | [7] |

| Sulfonated Carbon/GVL | Corn Stalk | - | - | 60.6 | [6] |

Table 2: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose (B13574)

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Fructose Conversion (%) | HMF Yield (%) | Reference |

| Historical Context | ||||||

| Oxalic/Phosphoric Acid | Water | 140-170 | 1 h | - | 9-11 | [8] |

| Modern | ||||||

| Amberlyst-15 | DMSO | 110 | 3 h | 99.7 | 85 | [9] |

| H₂SO₄ (Flow Reactor) | Water/DMC | 200 | 1 min | 96.5 | 87.2 | [10] |

| Purolite CT275DR | DMC/TEAB | 110 | 2 h | - | 70 | [11] |

| Boric Acid/NaBr/Formic Acid | DMSO | - | - | - | - | [12] |

Table 3: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

| Catalyst | Oxidant | Temperature (°C) | Reaction Time | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Historical | ||||||

| Conc. HBr | Mucic Acid (starting material) | High Temp/Pressure | >20 h | - | <50 | Fittig & Heinzelmann (1876) |

| Modern | ||||||

| Pt/C | O₂ | 90 | 0.285 s (residence) | 100 | 86.4 | [13] |

| Ru/C | O₂ | 130 | 12 h | - | 93 | [14] |

| MnOₓ-VC | O₂ | 120 | 4 h | 100 | 99 | [15] |

| Co/Mn/Br | Acetic Acid | - | - | >95 | >95 | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses.

Protocol 1: Synthesis of 2-Furoic Acid (Pyromucic Acid) via Dry Distillation of Mucic Acid (after Scheele, 1780) [1]

-

Objective: To produce 2-furoic acid through the thermal decomposition of mucic acid.

-

Materials: Mucic acid, distillation apparatus.

-

Procedure:

-

Place a quantity of mucic acid into a distillation flask.

-

Heat the flask strongly.

-

A complex series of reactions, including dehydration and decarboxylation, occurs, leading to the formation of a crystalline sublimate in the neck of the flask and the condenser.

-

Collect the crystalline solid, which is pyromucic acid (2-furoic acid).

-

-

Note: This early method was qualitative and yields were not reported. The process is inefficient and produces a mixture of products.

Protocol 2: Synthesis of 2,5-Furandicarboxylic Acid (Dehydromucic Acid) from Mucic Acid (after Fittig and Heinzelmann, 1876) [4]

-

Objective: To synthesize FDCA by the dehydration of mucic acid.

-

Materials: Mucic acid, fuming hydrobromic acid, sealed reaction vessel (pressure reactor).

-

Procedure:

-

Combine mucic acid with fuming hydrobromic acid in a pressure-resistant sealed tube.

-

Heat the mixture under pressure.

-

The reaction proceeds via a triple dehydration of the mucic acid.

-

After cooling, the resulting solid product is isolated.

-

-

Note: This method requires harsh conditions (high temperature, pressure, and corrosive acid) and results in low to moderate yields (<50%).

Protocol 3: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose using an Acidic Ion Exchange Resin [9]

-

Objective: To synthesize HMF from fructose with high yield and selectivity using a recyclable solid acid catalyst.

-

Materials: D-Fructose, dimethyl sulfoxide (B87167) (DMSO), acidic ion exchange resin (e.g., DR-2030), reaction vessel with magnetic stirring and heating, equipment for product analysis (e.g., HPLC).

-

Procedure:

-

Prepare a solution of D-fructose in DMSO (e.g., 300 g/L).

-

Add the acidic ion exchange resin to the fructose solution in the reaction vessel (e.g., 0.2 w/w catalyst to fructose).

-

Heat the mixture to 110°C with vigorous stirring.

-

Monitor the reaction progress by taking samples periodically and analyzing for fructose conversion and HMF concentration using HPLC.

-

After the reaction reaches completion (e.g., ~3 hours), cool the mixture.

-

Separate the solid catalyst by filtration. The catalyst can be washed and reused.

-

Purify the HMF from the DMSO solution via liquid-liquid extraction followed by concentration and silica (B1680970) chromatography.

-

-

Expected Outcome: Fructose conversion approaching 100% with an HMF yield of approximately 85%.

Protocol 4: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) by Catalytic Oxidation of HMF [13]

-

Objective: To produce FDCA from HMF with high yield and productivity in a continuous flow system.

-

Materials: 5-Hydroxymethylfurfural (HMF), sodium hydroxide (B78521) (NaOH), platinum on activated carbon catalyst (Pt/C), packed bed reactor, oxygen gas, HPLC for analysis.

-

Procedure:

-

Prepare an aqueous solution of HMF and NaOH (e.g., molar ratio of 1:8).

-

Pack the continuous flow reactor with the Pt/C catalyst.

-

Heat the reactor to the desired temperature (e.g., 90°C).

-

Pump the HMF/NaOH solution through the packed bed reactor at a controlled flow rate.

-

Simultaneously, introduce a controlled flow of oxygen gas into the reactor.

-

Maintain the system at atmospheric pressure.

-

Collect the reactor effluent and analyze for HMF conversion and FDCA yield using HPLC.

-

-

Expected Outcome: Full conversion of HMF with an FDCA yield of approximately 86.4% can be achieved with a very short residence time.

Visualizing the Furan-Based Monomer Landscape

The following diagrams, generated using the DOT language, illustrate the historical development and key synthetic pathways of furan-based monomers.

Caption: A timeline of key discoveries in the history of furan-based monomers.

Caption: A simplified pathway from biomass to key furan-based monomers.

The Future of Furan-Based Monomers

The journey from Scheele's "pyromucic acid" to the modern, highly efficient production of FDCA for bio-based polymers encapsulates the evolution of chemistry. As the world continues to seek sustainable alternatives to petroleum-based products, furan-based monomers are set to play an increasingly critical role. Their rich history serves as a foundation for future innovations in green chemistry, promising a new era of sustainable materials and chemicals derived from renewable resources. The ongoing research and development in this field are crucial for unlocking the full potential of this versatile chemical platform.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. advanceseng.com [advanceseng.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple efficient one-pot synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from carbohydrates - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

CAS number and molecular structure of dimethyl furan-2,5-dicarboxylate

An In-Depth Technical Guide to Dimethyl Furan-2,5-dicarboxylate (B1257723)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl furan-2,5-dicarboxylate (DMFD), also known as dimethyl 2,5-furandicarboxylate, is a bio-based chemical compound derived from renewable resources.[1] As a key derivative of 2,5-furandicarboxylic acid (FDCA), DMFD serves as a crucial building block for the synthesis of a variety of high-performance materials and as an intermediate in the pharmaceutical industry.[2][3][4][5] Its furan (B31954) ring, an aromatic heterocyclic structure, imparts unique properties to the resulting polymers and molecules. This guide provides a comprehensive overview of DMFD, including its chemical identity, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications, with a focus on its relevance to materials science and drug development.

Compound Identification

Dimethyl furan-2,5-dicarboxylate is unequivocally identified by its unique CAS Registry Number and molecular structure.

-

Synonyms : Dimethyl 2,5-furandicarboxylate, 2,5-Furandicarboxylic acid dimethyl ester, FDME[7][8][9][13]

Molecular Structure

The structure of DMFD consists of a central furan ring substituted at the 2 and 5 positions with methoxycarbonyl groups.

Caption: 2D Molecular Structure of Dimethyl Furan-2,5-dicarboxylate.

Physicochemical and Spectroscopic Data

The physical and chemical properties of DMFD are summarized below. This data is critical for its handling, storage, and application in various chemical processes.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 184.15 g/mol | [4][7][8][10][12] |

| Appearance | White to off-white powder/crystal | [4][8][9][13] |

| Melting Point | 106 - 114 °C | [4][8][13][14] |

| Boiling Point | 270.9 ± 20.0 °C at 760 mmHg | [11] |

| Density | ~1.24 g/cm³ | [8][11] |

| Flash Point | 117.6 °C | [8][11] |

| Solubility | Soluble in organic solvents | [5] |

| Storage Temperature | Ambient or refrigerated (0 - 8 °C) | [4][6][7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, Acetone-d₆): δ (ppm) = 7.30 (s, 2H), 3.88 (s, 6H) | [15] |

| (CDCl₃, 300 MHz): δ (ppm) = 7.20 (s, 2H), 3.91 (s, 6H) | [14] | |

| ¹³C NMR | (100 MHz, Acetone-d₆): δ (ppm) = 158.82, 147.51, 119.26, 52.55 | [15] |

| (CDCl₃, 100.62 MHz): δ (ppm) = 158.37, 153.86, 118.41, 52.33 | [13] | |

| Mass Spec (GC-MS) | m/z (%) = 184 [M⁺] (32), 153 (100), 125 (6), 95 (8), 59 (9) | [13] |

| HRMS (ESI) | m/z: calculated 207.0264 [C₈H₈O₅ + Na]⁺, found 207.0264 | [15] |

Experimental Protocol: Synthesis

DMFD can be synthesized through several routes. A common laboratory-scale method is the esterification of 2,5-furandicarboxylic acid (FDCA). An alternative approach involves the condensation of FDCA with dimethyl carbonate, which offers high yields.[2]

Synthesis via Condensation of 2,5-Furandicarboxylic Acid and Dimethyl Carbonate[2]

This protocol describes a high-yield synthesis of dimethyl furan-2,5-dicarboxylate.

Materials and Equipment:

-

500 mL three-necked flask

-

Magnetic stirrer and heating oil bath

-

2,5-Furandicarboxylic acid (FDCA)

-

Dimethyl carbonate (DMC)

-

N,N-dimethylformamide (DMF)

-

Lithium carbonate (Li₂CO₃)

-

Tetramethylammonium (B1211777) bromide (TMABr)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Reaction Setup : To a 500 mL three-necked flask, add 15 mL of N,N-dimethylformamide (DMF) as the solvent.

-

Addition of Reagents : Add 465 mg (3 mmol) of 2,5-furandicarboxylic acid, 1.35 g (15 mmol) of dimethyl carbonate, 0.3 mmol of lithium carbonate, and 1 mmol of tetramethylammonium bromide to the flask. This creates a heterogeneous reaction mixture.

-

Heating : Place the flask in an oil bath and raise the temperature to 150°C. The heating time should be controlled to within 0.5 hours.

-

Reaction : Maintain the reaction at 150°C for 10 hours under continuous magnetic stirring (600 rpm).

-

Work-up and Analysis : After the reaction is complete, allow the mixture to cool and stand. Take the supernatant for analysis by high-performance liquid chromatography (HPLC) to determine the yield.

-

HPLC Conditions : The analysis can be performed using an Agilent 1200 system with a ZORBAX Eclipse XDB C18 column. The mobile phase is a 50:50 mixture of methanol (B129727) and water, with a flow rate of 1.0 mL/min. The column temperature is maintained at 30°C, and detection is performed at a wavelength of 270 nm.

Expected Yield : This method has been reported to achieve a yield of dimethyl 2,5-furandicarboxylate as high as 98.62%.[2]

Caption: Workflow for the synthesis of DMFD via condensation.

Applications in Research and Development

DMFD is a versatile platform chemical with significant applications in polymer science and as an intermediate for fine chemicals and pharmaceuticals.

Polymer Synthesis

The primary application of DMFD is as a monomer for producing bio-based polyesters and polyamides.[5][16]

-

Polyethylene (B3416737) Furanoate (PEF) : Although PEF is typically synthesized from FDCA, the use of DMFD offers advantages in processing due to its better solubility and lower melting point, facilitating melt polymerization processes.[17] PEF is considered a promising bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET) for applications in packaging, films, and fibers.[18]

-

Bio-based Polyamides : DMFD can be reacted with various diamines to create furan-based polyamides.[16][19] These materials exhibit high thermal stability and unique mechanical properties due to the rigid furan ring, making them suitable for engineering plastics.[5][16]

Pharmaceutical and Fine Chemical Intermediate

DMFD serves as a valuable starting material in the synthesis of more complex molecules.

-

Drug Development : The furan scaffold is present in numerous biologically active compounds. DMFD provides a difunctionalized furan core that can be elaborated to create novel drug candidates, including potential antifungal and antitumor agents.[3][4][20] Its ester groups can be readily converted to other functional groups, such as amides or alcohols, to build molecular diversity.[5]

-

Flavors and Fragrances : As a precursor to various esters, DMFD is used in the synthesis of specialty chemicals that contribute to the aroma and taste of many food and beverage products.[3][4]

-

Specialty Chemicals : It is also used to produce adhesives, coatings, and biodegradable polymers for specialized applications.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl Furan-2,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. watson-int.com [watson-int.com]

- 9. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 | TCI AMERICA [tcichemicals.com]

- 10. 2,5-Dimethyl furan-2,5-dicarboxylate | C8H8O5 | CID 303530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethyl furan-2,5-dicarboxylate | CAS#:4282-32-0 | Chemsrc [chemsrc.com]

- 12. Dimethyl Furan-2,5-dicarboxylate | 4282-32-0 [chemicalbook.com]

- 13. chemwhat.com [chemwhat.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Characterization of Bio-Based Amorphous Polyamide From Dimethyl furan-2,5-dicarboxylate - ProQuest [proquest.com]

- 17. mdpi.com [mdpi.com]

- 18. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Commercial Availability and Synthetic Routes for Dimethyl Furan-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), a key bio-based monomer and versatile chemical intermediate. Additionally, it details various experimental protocols for its synthesis, offering valuable insights for laboratory research and process development.

Commercial Suppliers and Product Specifications

Dimethyl furan-2,5-dicarboxylate is readily available from a range of chemical suppliers, catering to both research and industrial needs. The compound, identified by its CAS number 4282-32-0, is typically supplied as a white to off-white crystalline powder. Purity levels generally range from 97% to over 99%.

| Supplier | Purity | Product Code/CAS No. | Additional Information |

| Sarchem Labs | - | 4282-32-0 | Described as a versatile intermediate for polymers and chemical synthesis.[1] |

| V & V Pharma Industries | High Purity | 4282-32-0 | Manufacturer and exporter, emphasizing GMP-compliant manufacturing.[2] |

| Dabos (via Apollo Scientific) | - | OR46503-100G | Available in 100g quantities.[3] |

| ChemicalBook | ≥98% to 99% | 4282-32-0 | Lists multiple suppliers with varying purities and prices.[4][5] |

| TCI America | >98.0% (GC) | D5813 | Provides detailed specifications including appearance and melting point.[6] |

| Chem-Impex | ≥ 99% (HPLC) | - | Notes its use in bio-based polymers and specialty chemicals.[7] |

| Sigma-Aldrich | 97% | 4282-32-0 | Available through their partner Fluorochem.[8] |

| Santa Cruz Biotechnology | - | 4282-32-0 | Offered as a biochemical for research purposes.[9] |

| VIVAN Life Sciences | - | VLSC-00033 | Marketed as a bio-based monomer.[10] |

| Smolecule | - | S775668 | Highlights its role as a precursor for bio-based polymers like PEF.[11] |

Physicochemical Properties:

| Property | Value |

| CAS Number | 4282-32-0 |

| Molecular Formula | C₈H₈O₅[7][9][11] |

| Molecular Weight | 184.15 g/mol [7][9][11] |

| Appearance | White to off-white crystalline powder[6][7][11] |

| Melting Point | 106 - 112 °C[6][7][11] |

Experimental Protocols for Synthesis

The synthesis of dimethyl furan-2,5-dicarboxylate can be achieved through several routes, primarily involving the esterification of furan-2,5-dicarboxylic acid (FDCA) or the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF) derivatives.

Esterification of Furan-2,5-dicarboxylic Acid (FDCA)

This is a common and straightforward method for preparing DMFD.

Method A: Using Trimethylsilyl (B98337) Chloride in Methanol (B129727)

-

Materials: Furan-2,5-dicarboxylic acid (FDCA), Methanol, Trimethylsilyl chloride (TMSCl).

-

Procedure:

Method B: High-Pressure CO₂-Assisted Esterification

-

Materials: 2,5-Furan dicarboxylic acid (FDCA), Methanol, CO₂ gas.

-

Procedure:

-

In a 1L autoclave reactor, add 2,5-furan dicarboxylic acid and methanol.

-

Purge the reactor with N₂ gas and then pressurize with CO₂ gas to an initial pressure of 400 psig.

-

Heat the reaction mixture to 180°C and maintain this temperature for 5 hours. The pressure will increase during the reaction.

-

After 5 hours, cool the reactor to room temperature and depressurize.

-

Filter the contents of the reactor and dry the product overnight under vacuum.[3][11][13]

-

Synthesis from 5-Hydroxymethylfurfural (HMF) Derivatives

This approach leverages the readily available biomass-derived platform molecule, HMF.

Method: Multi-step Oxidative Esterification with Acetal (B89532) Protection

This method involves a protection strategy to achieve high yields by preventing side reactions of the formyl group in HMF.[2][5]

-

Step 1: Oxidative Esterification of HMF-dimethylacetal

-

Reactants: HMF-dimethylacetal, Methanol.

-

Catalyst: Au/CeO₂.

-